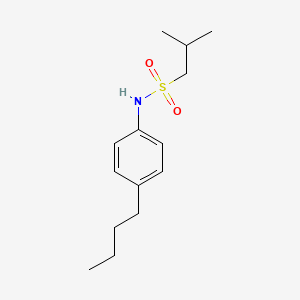
2-(2,4-dimethylphenyl)-2-oxoethyl (8-quinolinylthio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylphenyl)-2-oxoethyl (8-quinolinylthio)acetate is a chemical compound that has been widely studied and used in scientific research. It is a member of the thioester family of compounds and has shown potential as a therapeutic agent in various disease models.
作用機序
The mechanism of action of 2-(2,4-dimethylphenyl)-2-oxoethyl (8-quinolinylthio)acetate is not fully understood. However, it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. It can also modulate the expression of genes involved in cell growth and apoptosis.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenyl)-2-oxoethyl (8-quinolinylthio)acetate has been shown to have various biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines and oxidative stress markers. It can also increase the activity of antioxidant enzymes. In animal models of disease, it has been shown to reduce inflammation and oxidative stress, leading to improved outcomes.
実験室実験の利点と制限
2-(2,4-dimethylphenyl)-2-oxoethyl (8-quinolinylthio)acetate has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It has been shown to have low toxicity and can be administered orally or intravenously. However, its limitations include the lack of knowledge about its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosing and route of administration.
将来の方向性
There are several future directions for the study of 2-(2,4-dimethylphenyl)-2-oxoethyl (8-quinolinylthio)acetate. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in different cancer models and to develop optimal dosing regimens. Another area of interest is its potential as an anti-inflammatory and antioxidant agent for the treatment of various diseases, such as diabetes and cardiovascular disease. Further studies are needed to determine its mechanism of action and optimal dosing regimens for these applications. Additionally, studies are needed to determine the safety and toxicity of the compound in humans, as well as its potential for drug-drug interactions.
合成法
The synthesis of 2-(2,4-dimethylphenyl)-2-oxoethyl (8-quinolinylthio)acetate involves the reaction of 2-(2,4-dimethylphenyl)acetic acid with 8-aminoquinoline in the presence of thionyl chloride. The resulting product is then treated with potassium thioacetate to yield the final compound. This method has been optimized and yields a high purity product.
科学的研究の応用
2-(2,4-dimethylphenyl)-2-oxoethyl (8-quinolinylthio)acetate has shown potential as a therapeutic agent in various disease models. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that it can reduce inflammation and oxidative stress in animal models of disease.
特性
IUPAC Name |
[2-(2,4-dimethylphenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-14-8-9-17(15(2)11-14)18(23)12-25-20(24)13-26-19-7-3-5-16-6-4-10-22-21(16)19/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLNCQDJYRCSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)COC(=O)CSC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B5175127.png)

![benzyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5175137.png)
![N~2~-(2-fluorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5175146.png)

![N-[(1-{2-[4-(2-methoxyphenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5175150.png)
![N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide](/img/structure/B5175163.png)
![3-(2-chlorophenyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5175177.png)
![N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine](/img/structure/B5175191.png)

![4-butoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5175218.png)
![2-({7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetamide](/img/structure/B5175225.png)
![N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5175232.png)
![diethyl [3-(diethylamino)propyl]phosphonate](/img/structure/B5175240.png)